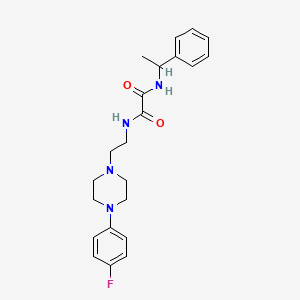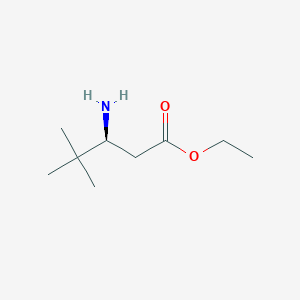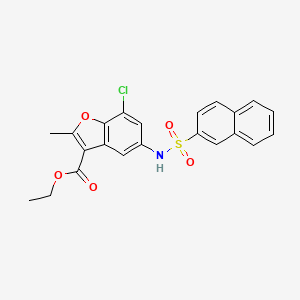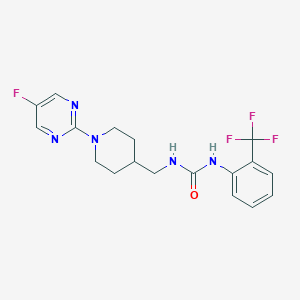![molecular formula C13H9ClF3N5 B2499580 3-氯-2-[2-甲基-4-(1H-吡唑-5-基)-1H-咪唑-1-基]-5-(三氟甲基)吡啶 CAS No. 303150-53-0](/img/structure/B2499580.png)
3-氯-2-[2-甲基-4-(1H-吡唑-5-基)-1H-咪唑-1-基]-5-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, a chloro group, and an imidazole ring that is further substituted with a methyl group and a pyrazole moiety
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antileishmanial and antimalarial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
Target of Action
Pyrazole and imidazole derivatives are known for their diverse pharmacological effects . They have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of these compounds can vary widely, depending on their specific targets. For example, some imidazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
Pyrazole and imidazole derivatives can affect a variety of biochemical pathways. For instance, some imidazole derivatives have been found to have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities . These effects are likely the result of these compounds interacting with multiple targets and pathways.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can vary widely and would depend on their specific chemical structures. Generally, heterocyclic compounds like pyrazoles and imidazoles are well absorbed and can be metabolized by the liver .
Result of Action
The molecular and cellular effects of these compounds can be diverse, depending on their specific targets and modes of action. For example, an imidazole derivative that inhibits a particular enzyme might lead to a decrease in the production of a certain biochemical product, thereby affecting the cells and tissues that rely on this product .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of an imidazole derivative might be enhanced or inhibited by the presence of certain ions or molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of pyridine with an appropriate halide under palladium catalysis
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
化学反应分析
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, with modifications at different positions on the pyridine and imidazole rings.
相似化合物的比较
3-Chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]pyridine
3-Chloro-2-(2-methyl-4-pyrazol-5-yl)imidazol-1-yl)pyridine
3-Chloro-2-(2-methyl-4-(1H-pyrazol-5-yl)imidazol-1-yl)pyridine
Uniqueness: This compound is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties compared to similar compounds without this group. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
属性
IUPAC Name |
3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)imidazol-1-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N5/c1-7-20-11(10-2-3-19-21-10)6-22(7)12-9(14)4-8(5-18-12)13(15,16)17/h2-6H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUSMKQDFGFOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)

![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)
![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)


![6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2499512.png)
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)
![N-[(2-fluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2499514.png)
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/new.no-structure.jpg)

